molecular formula C22H18N2O4 B2986546 N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenoxyacetamide CAS No. 922131-58-6

N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenoxyacetamide

Cat. No.: B2986546
CAS No.: 922131-58-6
M. Wt: 374.396
InChI Key: SDXSXROYZSZJPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenoxyacetamide" features a dibenzo[b,f][1,4]oxazepine core, characterized by a seven-membered heterocyclic ring containing oxygen and nitrogen. Key structural attributes include:

  • Position 10: A methyl group substituent.
  • Position 11: A ketone group (oxo).
  • Position 2: A 2-phenoxyacetamide side chain.

Properties

IUPAC Name

N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4/c1-24-18-9-5-6-10-20(18)28-19-12-11-15(13-17(19)22(24)26)23-21(25)14-27-16-7-3-2-4-8-16/h2-13H,14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDXSXROYZSZJPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenoxyacetamide typically involves multiple steps, starting with the formation of the core benzodiazepine structure. One common approach is the condensation of appropriate precursors, such as 10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-ylamine with 2-phenoxyacetyl chloride under controlled conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may include the use of catalysts, specific solvents, and temperature control to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo derivatives.

  • Reduction: Formation of reduced analogs.

  • Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study the interaction with biological targets, such as enzymes or receptors. Its potential as a lead compound for drug development is also being explored.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its derivatives may exhibit pharmacological activities, such as anti-inflammatory, analgesic, or anxiolytic effects.

Industry: In the chemical industry, this compound can be utilized in the production of various fine chemicals and pharmaceuticals. Its versatility makes it a valuable component in the synthesis of diverse chemical products.

Mechanism of Action

The mechanism by which N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenoxyacetamide exerts its effects involves interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related molecules, focusing on core modifications, substituent effects, and synthetic methodologies.

Core Heterocycle Variations
Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight Synthesis Yield Analytical Data (HRMS)
N-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenoxyacetamide (Target) Dibenzo[1,4]oxazepine 10-methyl, 11-oxo, 2-(2-phenoxyacetamide) C23H20N2O4 400.42* Not reported Not available
N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepin-8-yl)-2-(4-methoxyphenyl)acetamide Dibenzo[1,4]thiazepine 10-ethyl, 11-oxo, 8-(2-(4-methoxyphenyl)acetamide) C24H21N2O3S 449.1 Protocol B HRMS: 449.1530 [M+H+]
N-(4-Methoxybenzyl)-10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide Dibenzo[1,4]thiazepine 10-methyl, 11-oxo, 8-(4-methoxybenzylcarboxamide) C23H20N2O3S 421.1 Protocol A HRMS: 421.1217 [M+H+]

Key Observations :

  • Thiazepine vs. Oxazepine : Thiazepine analogs (sulfur atom in the heterocycle) exhibit higher molecular weights and distinct electronic properties compared to oxazepine derivatives (oxygen atom). Thiazepines are often prioritized for dopamine receptor antagonism .
  • Substituent Position: Substituents at positions 2 (oxazepine) or 8 (thiazepine) influence receptor binding. For example, 2-phenoxyacetamide in the target compound may enhance solubility compared to 4-methoxybenzyl groups in thiazepine derivatives .
Substituent-Specific Comparisons
Compound Name Substituent Type Functional Impact Synthetic Protocol Yield
This compound (Target) Phenoxyacetamide Potential improved lipophilicity and membrane permeability Not reported N/A
N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepin-7-yl)-2-phenylacetamide (8a) Phenylacetamide Enhanced aromatic interactions with hydrophobic receptor pockets HATU-mediated coupling 48%
N-(4-Methoxybenzyl)-10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide Methoxybenzylcarboxamide Electron-donating methoxy group may stabilize binding via hydrogen bonding Protocol A ~9–87%

Key Observations :

  • Phenoxyacetamide vs.
  • Methoxybenzylcarboxamide : Methoxy groups in analogs like compound 32 enhance HRMS accuracy (Δ < 0.0005 Da), suggesting high purity and stability .

Biological Activity

N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenoxyacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the dibenzoxazepine class, characterized by a complex structure that influences its biological interactions. Its molecular formula is C20H22N2O3C_{20}H_{22}N_{2}O_{3} with a molecular weight of 338.4 g/mol. The structural representation is crucial for understanding its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC20H22N2O3
Molecular Weight338.4 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Research indicates that it may act as an inhibitor of certain metabolic pathways, potentially affecting processes such as angiogenesis and cell proliferation.

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties. A case study published in Science Advances demonstrated that related dibenzoxazepine derivatives exhibited potent anti-Giardia activity, suggesting that this class of compounds could be effective against various pathogens .

Anticancer Potential

The compound has been investigated for its anticancer properties. A study identified a dibenzoxazepinone derivative that inhibited endothelial cell proliferation and migration, indicating potential applications in cancer therapy by targeting angiogenesis .

Case Studies

  • Antigiardial Activity : A structural reassignment study revealed that derivatives similar to N-(10-methyl-11-oxo) demonstrated significant antigiardial effects in vitro. The study emphasized the importance of structural modifications in enhancing biological efficacy .
  • Angiogenesis Inhibition : Another research highlighted the ability of dibenzoxazepine derivatives to inhibit angiogenesis in vitro, which is critical for tumor growth and metastasis. The findings suggest therapeutic avenues for treating cancers through modulation of vascular growth pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.